![molecular formula C21H21NO6 B2710011 Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate CAS No. 1357936-62-9](/img/structure/B2710011.png)
Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate” is characterized by a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The compound also contains methoxy groups (OCH3) and a carboxylate group (COO-) attached to the quinoline ring.Scientific Research Applications
- Research : Studies have explored MDQ’s cytotoxic effects on various cancer cell lines, including ovarian carcinoma cells. It induces apoptosis (programmed cell death) by generating reactive oxygen species (ROS) and activating autophagy .
- Research : MDQ derivatives have been evaluated for their antibacterial activity against different bacterial species. Understanding their mechanism of action and potential targets is crucial for drug development .
Antitumor Properties
Antibacterial Activity
Synthetic Methodology
properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-24-14-7-5-6-13(8-14)12-28-18-11-17(21(23)27-4)22-16-10-20(26-3)19(25-2)9-15(16)18/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGGQSFLGBIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,7-dimethoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate |
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